molecular formula C15H10F3NO B8559505 2-Propen-1-one, 3-(4-pyridinyl)-1-[3-(trifluoromethyl)phenyl]- CAS No. 142227-84-7

2-Propen-1-one, 3-(4-pyridinyl)-1-[3-(trifluoromethyl)phenyl]-

Cat. No. B8559505
CAS RN: 142227-84-7
M. Wt: 277.24 g/mol
InChI Key: ATFFPIWVJYDKGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propen-1-one, 3-(4-pyridinyl)-1-[3-(trifluoromethyl)phenyl]- is a useful research compound. Its molecular formula is C15H10F3NO and its molecular weight is 277.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propen-1-one, 3-(4-pyridinyl)-1-[3-(trifluoromethyl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propen-1-one, 3-(4-pyridinyl)-1-[3-(trifluoromethyl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

142227-84-7

Product Name

2-Propen-1-one, 3-(4-pyridinyl)-1-[3-(trifluoromethyl)phenyl]-

Molecular Formula

C15H10F3NO

Molecular Weight

277.24 g/mol

IUPAC Name

3-pyridin-4-yl-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one

InChI

InChI=1S/C15H10F3NO/c16-15(17,18)13-3-1-2-12(10-13)14(20)5-4-11-6-8-19-9-7-11/h1-10H

InChI Key

ATFFPIWVJYDKGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C=CC2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve anhydrous cobalt(II) acetate (700 mg, 4 mmol) in dimethylformamide. Add 2,2'-dipyridyl (620 mg, 4 mmol) and stir for 30 minutes. Add 3-(trifluoromethyl)acetophenone (9.4 g, 50 mmol) and 4-pyridinecarboxaldehyde (5.3 g, 50 mmol). Heat at 80° C. for 18 hours. Evaporate the solvent and purify the residue by silica gel chromatography (1:1 toluene/ethyl acetate) to yield 9.4 g. Recrystallize (ethyl ether/hexane) to yield the title compound; mp 89°-90° C.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
700 mg
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.